molecular formula C14H12O4 B1251242 Belamphenone

Belamphenone

Cat. No. B1251242
M. Wt: 244.24 g/mol
InChI Key: OQYZHGAYVSAUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Belamphenone is a natural product found in Belamcanda, Iris domestica, and Iris with data available.

Scientific Research Applications

Phenolic Constituents and Breast Cancer

  • Research identified Belamphenone, among other compounds, from the rhizomes of Belamcanda chinensis. These compounds, including Belamphenone, showed cell proliferation stimulatory activity against the MCF-7 and T-47D human breast cancer cell lines, suggesting potential therapeutic applications in breast cancer treatment (Monthakantirat et al., 2005).

Isoflavonoids and Phytoestrogenic Properties

  • A study on Belamcanda chinensis highlighted the rapid identification of isoflavonoids, a class of compounds to which Belamphenone is related, using LC-NMR and LC-MS techniques. This research underscores the plant's potential in producing bioactive compounds with health benefits, although Belamphenone's specific effects were not detailed (Kang et al., 2008).

Antioxidant and Anti-inflammatory Mechanisms

  • Tanshinones and related compounds from Salvia miltiorrhiza, a plant similar in medicinal use to Belamcanda chinensis, have been shown to exhibit antioxidant and anti-inflammatory effects. These compounds modulate various signaling pathways, suggesting that Belamphenone may also share similar mechanisms of action in providing health benefits, especially in cardiovascular and inflammatory diseases (Jeon et al., 2008).

Cardiovascular Health

  • Studies on tanshinones also revealed potential cardiovascular benefits, such as the inhibition of atherosclerosis and the promotion of vasodilation, which may extend to Belamphenone, considering its phytochemical relationship. These effects are mediated through various cellular mechanisms, including the modulation of endothelial function and calcium mobilization (Fan et al., 2011).

Anticancer Activity

  • The anticancer properties of Danshen, particularly through compounds like tanshinone IIA, suggest a potential area of application for Belamphenone. Tanshinone IIA's effects on prostate cancer, for example, indicate a possible role in inhibiting cancer cell migration and proliferation by targeting macrophage-cancer cell interactions (Wu et al., 2017).

properties

Product Name

Belamphenone

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

2-(3,5-dihydroxyphenyl)-1-(4-hydroxyphenyl)ethanone

InChI

InChI=1S/C14H12O4/c15-11-3-1-10(2-4-11)14(18)7-9-5-12(16)8-13(17)6-9/h1-6,8,15-17H,7H2

InChI Key

OQYZHGAYVSAUQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=CC(=CC(=C2)O)O)O

synonyms

belamphenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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